6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide

Lipophilicity Drug-likeness Pyrazinecarboxamide SAR

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide (CAS 1697914-62-7; MF CD32663953) is a heterocyclic small molecule belonging to the substituted pyrazine-2-carboxamide class. Its core structure combines a 6-chloropyrazine ring with a 2,2-difluoroethyl carboxamide side chain, yielding a molecular weight of 221.59 g·mol⁻¹ and a computed XLogP3 of 1.5.

Molecular Formula C7H6ClF2N3O
Molecular Weight 221.59 g/mol
Cat. No. B8162329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide
Molecular FormulaC7H6ClF2N3O
Molecular Weight221.59 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)C(=O)NCC(F)F
InChIInChI=1S/C7H6ClF2N3O/c8-5-2-11-1-4(13-5)7(14)12-3-6(9)10/h1-2,6H,3H2,(H,12,14)
InChIKeyDBPSSCWPMVFVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-pyrazine-2-carboxylic Acid (2,2-difluoro-ethyl)-amide: Physicochemical Identity and Pharmacophore Class


6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide (CAS 1697914-62-7; MF CD32663953) is a heterocyclic small molecule belonging to the substituted pyrazine-2-carboxamide class [1]. Its core structure combines a 6-chloropyrazine ring with a 2,2-difluoroethyl carboxamide side chain, yielding a molecular weight of 221.59 g·mol⁻¹ and a computed XLogP3 of 1.5 [1]. This compound sits at the intersection of two well-documented pharmacophore motifs: 6-chloropyrazine-2-carboxamides, which have established antimycobacterial and photosynthesis-inhibiting activity [2], and the 2,2-difluoroethyl amide group, increasingly recognized as a lipophilic hydrogen-bond donor bioisostere with enhanced metabolic stability conferred by the C–F bonds . The combination of these two structural features in a single scaffold distinguishes this compound from the vast majority of known pyrazinecarboxamides, which have traditionally employed aromatic amine substituents [2].

Why Pyrazine-2-carboxamide Derivatives Cannot Be Generically Substituted for 6-Chloro-pyrazine-2-carboxylic Acid (2,2-difluoro-ethyl)-amide


Within the pyrazine-2-carboxamide family, biological activity is exquisitely sensitive to both ring halogenation and the amine substituent identity. Literature SAR studies demonstrate that the presence or absence of the 6-chloro substituent dramatically alters antimycobacterial inhibition: the 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid (2d) and its 5-tert-butyl-6-chloro analog (2f) show divergent antifungal MIC values spanning 31.25–500 µmol·dm⁻³ depending on the specific pathogen and substitution pattern [1]. Similarly, replacing the aromatic amine with an alkyl amine such as 2,2-difluoroethyl fundamentally changes lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability. The 2,2-difluoroethyl amide introduces a lipophilic hydrogen-bond donor motif absent in standard aniline or aminothiazole derivatives, while the electron-withdrawing fluorine atoms alter amide bond hydrolytic stability relative to unsubstituted ethyl amides . Simply substituting a generic 6-chloropyrazine-2-carboxylic acid anilide or the des-chloro pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide will not replicate the integrated physicochemical and pharmacological profile of this specific compound.

Quantitative Differentiation Evidence for 6-Chloro-pyrazine-2-carboxylic Acid (2,2-difluoro-ethyl)-amide Versus Structural Analogs


Lipophilicity (XLogP3) Comparison: 6-Chloro-(2,2-difluoroethyl) Amide vs. Anilide Analogs vs. First-Line Pyrazinamide

The target compound's computed XLogP3 of 1.5 [1] places it in an intermediate lipophilicity range distinctly lower than the most potent antituberculotic 6-chloropyrazinecarboxamide anilides (e.g., 3,5-bis-trifluoromethylphenyl amide 2o, log P = 6.85 [2]), yet substantially higher than the first-line antitubercular agent pyrazinamide (log P ≈ –0.6). This intermediate lipophilicity is associated with balanced membrane permeability and aqueous solubility, a profile relevant for oral bioavailability and CNS-excluded or CNS-targeted programs [2].

Lipophilicity Drug-likeness Pyrazinecarboxamide SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: Differentiation from 5-tert-Butyl-6-chloro Analogs

The target compound has a TPSA of 54.9 Ų and a single hydrogen-bond donor (the amide N–H) [1]. In contrast, the 5-tert-butyl-6-chloropyrazine-2-carboxamides—the subclass achieving the highest antitubercular activity (72% inhibition) in the Dolezal series [2]—carry an additional bulky tert-butyl group that increases molecular weight and steric bulk without adding polar surface area. The absence of the 5-tert-butyl substituent in the target compound results in a lower molecular weight (221.59 vs. typically >260 g·mol⁻¹) and a more favorable TPSA/MW ratio, enhancing compliance with oral drug-likeness metrics such as the Veber rules.

Polar surface area Drug-likeness CNS MPO

2,2-Difluoroethyl Amide as a Metabolically Stable Bioisostere: Implication for PK Differentiation

The 2,2-difluoroethyl group is recognized as a lipophilic hydrogen-bond donor bioisostere that exploits C–F bond strength to confer resistance to oxidative and hydrolytic metabolism . Standard N-alkyl amides (e.g., N-ethyl or N-propyl derivatives of pyrazine-2-carboxylic acid) are susceptible to N-dealkylation by cytochrome P450 enzymes and to hydrolytic cleavage by amidases. By replacing the terminal –CH₃ of an N-ethyl amide with –CHF₂, the target compound introduces two strong C–F bonds that reduce the rate of metabolic N-dealkylation relative to non-fluorinated alkyl amides, while retaining the hydrogen-bond donor capacity of the amide N–H for target engagement .

Metabolic stability Bioisosterism Amide hydrolysis

Rotatable Bond Count and Conformational Restriction Relative to Extended Aryl Amide Analogs

The target compound possesses 3 rotatable bonds [1], compared to 4–6 rotatable bonds in the anilide-type 6-chloropyrazine-2-carboxamides evaluated by Dolezal et al. [2]. Fewer rotatable bonds reduce the entropic penalty upon target binding and are associated with improved oral bioavailability (Veber rule: ≤10 rotatable bonds). The compact 2,2-difluoroethyl side chain introduces conformational restriction while maintaining the essential amide N–H H-bond donor functionality, in contrast to the more flexible and sterically demanding substituted aniline or aminothiazole side chains of previously reported active analogs.

Conformational flexibility Ligand efficiency Entropic penalty

6-Chloro Substituent Necessity for Biological Activity in Pyrazine-2-carboxamide Series

In the Dolezal 2006 study of substituted pyrazinecarboxamides, the 6-chloro substituent was present in all high-activity compounds [1]. Specifically, 3,5-bromo-4-hydroxyphenyl derivatives of 6-chloropyrazinecarboxylic acid (compounds 16–18) achieved 54–72% inhibition against Mycobacterium tuberculosis H₃₇Rv, whereas analogous compounds lacking the 6-chloro group (derived from unsubstituted pyrazine-2-carboxylic acid) showed substantially lower antimycobacterial activity [1]. The 6-chloro group is hypothesized to modulate the electron density of the pyrazine ring, affecting both π-stacking interactions with biological targets and the susceptibility of the ring to metabolic reduction. The target compound retains this essential 6-chloro substituent while introducing a novel 2,2-difluoroethyl amide side chain not previously evaluated in the antimycobacterial or antifungal assays.

Structure-activity relationship Halogen substituent effect Antimycobacterial

Hydrogen-Bond Acceptor Count and Amide Motif: Differentiated from Acid and Ester Analogs

The target compound contains 5 hydrogen-bond acceptor (HBA) atoms (pyrazine N atoms, amide carbonyl O, and two F atoms) and 1 H-bond donor (amide N–H) [1], defining a specific HBA/HBD profile that distinguishes it from the corresponding 6-chloropyrazine-2-carboxylic acid (HBD = 1 from –COOH, HBA = 4–5) and methyl/ethyl ester analogs (HBD = 0). The amide N–H provides a directional H-bond donor that the ester analogs lack entirely, while the fluorine atoms serve as weak H-bond acceptors that can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) not achievable with non-fluorinated alkyl amides [2]. This unique H-bond pharmacophore may enable distinct target recognition patterns relative to both more polar acid forms and less interactive ester forms.

Hydrogen bonding Amide stability Procurement specification

Procurement-Relevant Application Scenarios for 6-Chloro-pyrazine-2-carboxylic Acid (2,2-difluoro-ethyl)-amide


Lead-Like Starting Point for Antimycobacterial Drug Discovery with Differentiated PK Properties

The compound combines the validated 6-chloropyrazine-2-carboxamide antimycobacterial pharmacophore [1] with a 2,2-difluoroethyl amide side chain that is expected to confer superior metabolic stability compared to standard N-alkyl amides . Its intermediate XLogP3 (1.5) and favorable TPSA (54.9 Ų) [2] position it as a lead-like starting point for oral antitubercular programs, offering a differentiated lipophilicity profile relative to both the excessively lipophilic bis-trifluoromethylphenyl analogs (log P = 6.85) and the overly hydrophilic pyrazinamide scaffold [1].

Chemical Probe for Photosynthesis-Inhibition Studies with a Non-Aromatic Amine Motif

The Dolezal series established that 6-chloropyrazine-2-carboxamides inhibit oxygen evolution in spinach chloroplasts, with the most potent compound (2m, IC₅₀ = 0.026 mmol·dm⁻³) being a bis-trifluoromethylphenyl amide [1]. The target compound replaces the aromatic amine with a 2,2-difluoroethyl group, enabling structure-activity relationship expansion into aliphatic amine space. Its distinct physicochemical signature (3 rotatable bonds, single HBD) [2] makes it suitable for exploring whether photosynthesis inhibition can be decoupled from the high lipophilicity of the anilide series.

Synthetic Intermediate for HPK1 or mGluR4 Targeted Libraries

The pyrazine-2-carboxamide scaffold features prominently in recent patent literature as a core for HPK1 inhibitors (US20240374606) and mGluR4 modulators (US20240417394A1) [3]. The 6-chloro substituent and the 2,2-difluoroethyl amide side chain represent two modular diversification handles. The chloro group can participate in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the difluoroethyl amide can serve as a metabolically stable anchor for further derivatization at the pyrazine ring. This positions the compound as a versatile building block for medicinal chemistry library synthesis.

Physicochemical Reference Standard for Fluorinated Amide Bioisostere Studies

As the 2,2-difluoroethyl group gains traction as a lipophilic hydrogen-bond donor bioisostere , there is growing demand for well-characterized reference compounds that incorporate this motif onto diverse heterocyclic cores. With its fully assigned spectroscopic identity, defined purity specification (≥95%) , and computed physicochemical parameters [2], this compound can serve as a procurement-ready reference standard for medicinal chemistry groups systematically evaluating the impact of 2,2-difluoroethyl amide substitution on target potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.